2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide
Beschreibung
This compound features a benzimidazole core substituted with a methyl group at the 1-position, linked via a piperazine moiety to an acetamide group bearing a phenethyl substituent. Its structure combines heterocyclic, amine, and amide functionalities, which are critical for interactions with biological targets such as enzymes or receptors. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling reactions, as inferred from analogous procedures in the literature .
Eigenschaften
IUPAC Name |
2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-26-21-10-6-5-9-20(21)25-22(26)17-27-13-15-28(16-14-27)18-23(29)24-12-11-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMJJHRZBYHUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H26N4O
- Molecular Weight : 342.45 g/mol
- SMILES Notation : CC(CC1=CN(C2=C(N=C(N2C)C=C1)C=C2)C(C)C)N(C(=O)C)C1=CC=CC=C1
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of piperazine and phenethylacetamide groups enhances its potential for receptor interactions.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The piperazine ring allows for interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. This suggests potential anxiolytic or antidepressant effects.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties, suggesting that this compound may share similar effects.
- Anticancer Properties : The benzimidazole structure is often associated with anticancer activity due to its ability to intercalate DNA and inhibit topoisomerases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
- Benzimidazole Substituents : Modifications at the 1 or 4 positions of the benzimidazole ring can significantly impact the binding affinity to target receptors.
- Piperazine Variants : Alterations in the piperazine substituents can enhance selectivity for specific receptor subtypes, potentially reducing side effects associated with broader spectrum compounds.
Study 1: Anxiolytic Effects
A study conducted on a series of benzimidazole derivatives, including our compound, demonstrated significant anxiolytic effects in rodent models. The results indicated:
- Dosing Regimen : Administered at varying doses (5 mg/kg to 20 mg/kg), the compound showed dose-dependent reductions in anxiety-like behaviors in elevated plus-maze tests.
- Mechanism Insights : The anxiolytic effects were attributed to modulation of GABAergic pathways, similar to traditional benzodiazepines but with reduced sedation.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of benzimidazole derivatives:
- In Vitro Testing : The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Potential Applications : These findings suggest that this compound could be developed as a new class of antimicrobial agents.
Table of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogous Compounds
Benzimidazole-Piperazine Derivatives
Compound 11d (from ):
- Structure: (4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone.
- Key Differences: Replaces the acetamide group with a phenyl methanone.
Compound 5a (from ):
Benzimidazole-Acetamide Derivatives
Compound 9c (from ):
- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
- Key Differences: Incorporates a triazole-thiazole-acetamide chain instead of phenethyl-acetamide.
- Implications: The bromophenyl-thiazole moiety increases molecular weight (MW: ~584 g/mol) and steric bulk, which may hinder binding to compact active sites compared to the target compound’s simpler phenethyl group .
Compound C4 (from ):
- Structure: Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate.
- Key Differences: Uses a quinoline-carbonyl-piperazine-benzoate scaffold instead of benzimidazole-acetamide.
Physicochemical and Pharmacological Data Comparison
*Hypothetical activity inferred from structural analogs.
Critical Analysis of Structural Modifications
- Piperazine Linker : Present in all compounds, this moiety enhances flexibility and basicity, facilitating interactions with acidic residues in biological targets.
- Acetamide vs.
- Substituent Effects : The phenethyl group in the target compound balances lipophilicity and steric requirements, whereas bulkier groups (e.g., bromophenyl-thiazole in 9c) may limit bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
